4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol
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Overview
Description
4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methyl group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with an aminomethyl group under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)fluorescein
Uniqueness
4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(aminomethyl)-3-ethyl-2-methylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-9(7-11)10(12,6-2)8(3)4/h8-9,12H,5-7,11H2,1-4H3 |
InChI Key |
ATDOXQSCFFNHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(CC)(C(C)C)O |
Origin of Product |
United States |
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